molecular formula C14H21ClN2O2 B6281930 1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 73438-28-5

1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B6281930
CAS No.: 73438-28-5
M. Wt: 284.8
InChI Key:
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Description

1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound that features a piperazine ring substituted with a 2-methoxyphenyl group and a chloropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 1-(2-methoxyphenyl)piperazine with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like acetonitrile and a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the chlorine atom, forming a secondary amine.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium carbonate in solvents like acetonitrile or DMF (Dimethylformamide).

    Oxidation: PCC or other mild oxidizing agents in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

Scientific Research Applications

1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, in the synthesis of metoprolol, the compound acts as a key intermediate that undergoes further chemical transformations to produce the active drug. The molecular pathways involved include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry.

Properties

CAS No.

73438-28-5

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.8

Purity

95

Origin of Product

United States

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